5-amino-3-[(Z)-1-cyano-2-[5-(2,4,5-trichlorophenyl)furan-2-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile
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Overview
Description
5-amino-3-[(Z)-1-cyano-2-[5-(2,4,5-trichlorophenyl)furan-2-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-[(Z)-1-cyano-2-[5-(2,4,5-trichlorophenyl)furan-2-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might start with the preparation of a furan derivative, followed by its reaction with a pyrazole precursor. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to maintain consistency and efficiency. Additionally, purification steps such as crystallization, distillation, or chromatography would be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-amino-3-[(Z)-1-cyano-2-[5-(2,4,5-trichlorophenyl)furan-2-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative. Substitution reactions could result in various functionalized pyrazole derivatives .
Scientific Research Applications
5-amino-3-[(Z)-1-cyano-2-[5-(2,4,5-trichlorophenyl)furan-2-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-amino-3-[(Z)-1-cyano-2-[5-(2,4,5-trichlorophenyl)furan-2-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-amino-1-phenylpyrazole-4-carbonitrile: A simpler analog with similar core structure but lacking the furan and trichlorophenyl groups.
3-cyano-1-phenylpyrazole-4-carbonitrile: Another analog with a cyano group at a different position.
2,4,5-trichlorophenyl derivatives: Compounds with similar trichlorophenyl groups but different core structures.
Uniqueness
5-amino-3-[(Z)-1-cyano-2-[5-(2,4,5-trichlorophenyl)furan-2-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the furan and trichlorophenyl groups, along with the pyrazole core, makes it a versatile compound with diverse applications .
Properties
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-[5-(2,4,5-trichlorophenyl)furan-2-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12Cl3N5O/c24-18-10-20(26)19(25)9-16(18)21-7-6-15(32-21)8-13(11-27)22-17(12-28)23(29)31(30-22)14-4-2-1-3-5-14/h1-10H,29H2/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGJSNLYSLRZOF-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC=C(O3)C4=CC(=C(C=C4Cl)Cl)Cl)C#N)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4Cl)Cl)Cl)/C#N)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12Cl3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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